2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid
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Overview
Description
2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C14H16O4. It is a chiral compound, meaning it contains a mixture of enantiomers. This compound is characterized by the presence of a methoxybenzoyl group attached to a cyclopentane ring, which in turn is bonded to a carboxylic acid group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid typically involves the reaction of 4-methoxybenzoyl chloride with cyclopentanone in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-(4-Hydroxybenzoyl)cyclopentane-1-carboxylic acid.
Reduction: Formation of 2-(4-Methoxybenzyl)cyclopentane-1-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid is not well-understood. it is believed to interact with various molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid: Similar structure but with the methoxy group in a different position.
2-(4-Hydroxybenzoyl)cyclopentane-1-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and interactions with other molecules .
Properties
IUPAC Name |
2-(4-methoxybenzoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-18-10-7-5-9(6-8-10)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFOISVYVQZJQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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